3-Methoxyandrosta-3,5-dien-17-one Demonstrates Moderate Aromatase Inhibition That Is Mechanistically Distinct from Potent Clinical Inhibitors
3-Methoxyandrosta-3,5-dien-17-one inhibits human aromatase with a reported Ki of 120 nM [1]. This potency is approximately 4.4-fold lower than that of 4-hydroxyandrostenedione (Formestane; Ki = 27 nM) [2] and approximately 4.6-fold lower than exemestane (Ki = 26 nM) [3]. In contrast, it is substantially more potent (approximately 150-fold) than the non-steroidal inhibitor aminoglutethimide (Ki = 671 nM) [3]. The compound's moderate affinity distinguishes it as a useful probe for mechanistic studies where near-complete aromatase blockade is undesirable.
| Evidence Dimension | Aromatase (CYP19A1) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | 4-Hydroxyandrostenedione: Ki = 27 nM; Exemestane: Ki = 26 nM; Aminoglutethimide: Ki = 671 nM |
| Quantified Difference | 4.4-fold less potent vs. 4-OHA; 4.6-fold less potent vs. exemestane; 5.6-fold more potent vs. aminoglutethimide |
| Conditions | Human placental microsomes (aromatase assay) |
Why This Matters
The moderate affinity of 3-Methoxyandrosta-3,5-dien-17-one provides a unique pharmacological window for studies requiring partial aromatase inhibition, avoiding the complete estrogen depletion associated with high-potency clinical inhibitors.
- [1] Numazawa M, Mutsumi A, Tachibana M, Hoshi K. Synthesis of androst-5-en-7-ones and androsta-3,5-dien-7-ones and their related 7-deoxy analogs as conformational and catalytic probes for the active site of aromatase. J Med Chem. 1994;37(14):2198-2205. View Source
- [2] Bertin Bioreagent. 4-Hydroxy Androstenedione (4-HAD) Analytical Standard. Ki = 27 nM. View Source
- [3] Exemestane Ligand Activity Chart. Ki = 26 nM for human placental aromatase. Guide to Pharmacology. View Source
